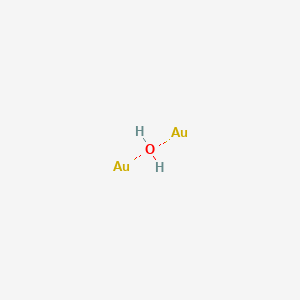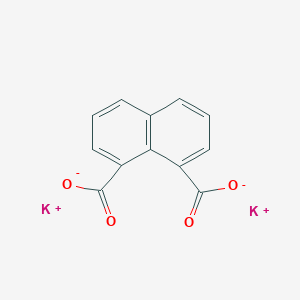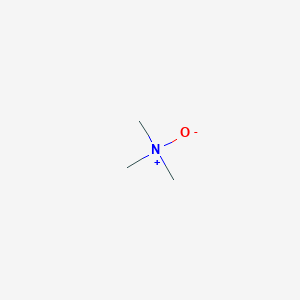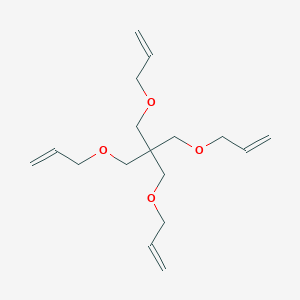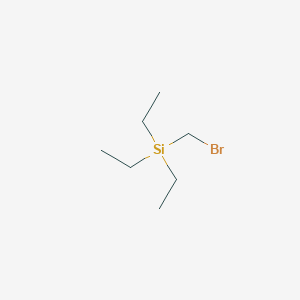
Silane, (bromomethyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (bromomethyl)triethyl-, also known as bromomethyltriethylsilane, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrobromic acid. This compound is commonly used as a reagent in organic synthesis, and it has been the subject of extensive research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of silane, (bromomethyl)triethyl-, is related to its reactivity towards nucleophiles. When exposed to a nucleophile, such as a hydroxide ion, the bromomethyl group can be displaced, leading to the formation of a new chemical bond. This reactivity makes silane, (bromomethyl)triethyl-, a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, (bromomethyl)triethyl-. However, it is known that this compound can react with water to form hydrobromic acid, which is a strong acid that can be corrosive to skin and mucous membranes. Therefore, proper safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of silane, (bromomethyl)triethyl-, is its reactivity towards nucleophiles. This makes it a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One limitation of silane, (bromomethyl)triethyl-, is its reactivity towards water. This can make it difficult to handle and store, as it can react with atmospheric moisture to form hydrobromic acid. Additionally, this compound can be hazardous if not handled properly, due to its corrosive properties.
Direcciones Futuras
There are several potential future directions for research involving silane, (bromomethyl)triethyl-. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, this compound could be used as a precursor for the synthesis of new silicon-based materials with unique properties.
Another potential area of research is the investigation of the biochemical and physiological effects of silane, (bromomethyl)triethyl-. This could help to identify potential hazards associated with the use of this compound and inform the development of safety guidelines for its handling and storage.
Overall, silane, (bromomethyl)triethyl-, is a versatile and useful compound that has a wide range of applications in scientific research. With further research, this compound could have even more potential applications in fields such as materials science and organic synthesis.
Métodos De Síntesis
The synthesis of silane, (bromomethyl)triethyl-, can be achieved by reacting bromomethyl ethyl ether with triethylsilane in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the silicon atom in the triethylsilane molecule. The resulting product is a stable, colorless liquid that can be purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Silane, (bromomethyl)triethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. This can be useful for creating new compounds with unique properties or for modifying existing molecules to improve their properties.
In addition to its use in organic synthesis, silane, (bromomethyl)triethyl-, has also been used in materials science research. It can be used as a precursor for the synthesis of silicon-based materials, such as silicones and polysilanes. These materials have a wide range of applications, including in electronics, coatings, and biomedical devices.
Propiedades
Número CAS |
1112-53-4 |
|---|---|
Nombre del producto |
Silane, (bromomethyl)triethyl- |
Fórmula molecular |
C7H17BrSi |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
bromomethyl(triethyl)silane |
InChI |
InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 |
Clave InChI |
GNNGICMZKPDEFW-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CBr |
SMILES canónico |
CC[Si](CC)(CC)CBr |
Sinónimos |
(Bromomethyl)triethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



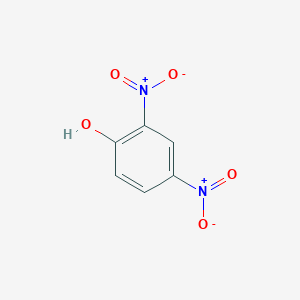
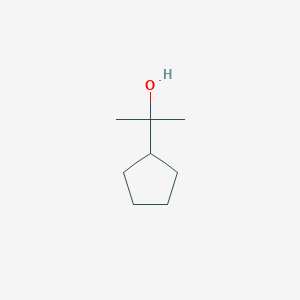
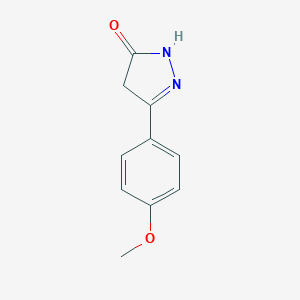
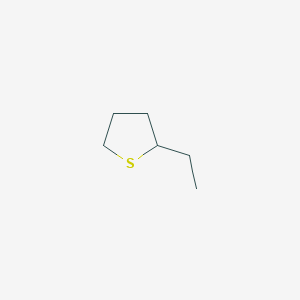
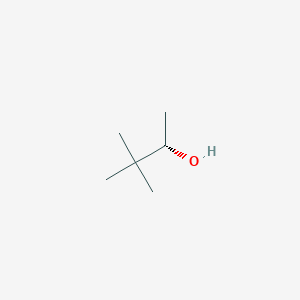
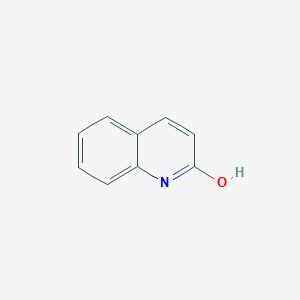
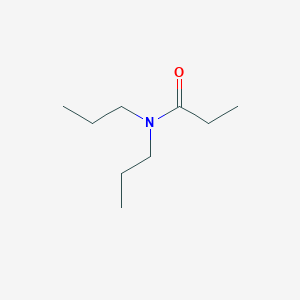
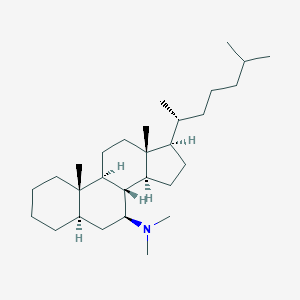
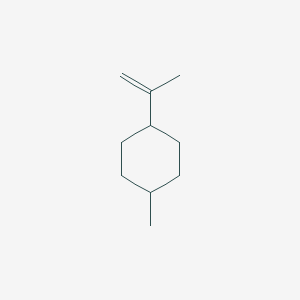
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
